molecular formula C16H10ClNO3 B1239643 (4E)-2-[(E)-2-(4-chlorophenyl)ethenyl]-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one

(4E)-2-[(E)-2-(4-chlorophenyl)ethenyl]-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one

Cat. No.: B1239643
M. Wt: 299.71 g/mol
InChI Key: PVZQZNZPIBPPTG-HNTZWPLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-2-[(E)-2-(4-chlorophenyl)ethenyl]-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-[(E)-2-(4-chlorophenyl)ethenyl]-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with furfural in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-[(E)-2-(4-chlorophenyl)ethenyl]-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Amines, thiols; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-2-[(E)-2-(4-chlorophenyl)ethenyl]-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-2-[(E)-2-(4-bromophenyl)vinyl]-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one
  • (4E)-2-[(E)-2-(4-methylphenyl)vinyl]-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one
  • (4E)-2-[(E)-2-(4-nitrophenyl)vinyl]-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one

Uniqueness

The uniqueness of (4E)-2-[(E)-2-(4-chlorophenyl)ethenyl]-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one lies in its specific structural features, such as the presence of a chlorophenyl group and a furan ring, which contribute to its distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C16H10ClNO3

Molecular Weight

299.71 g/mol

IUPAC Name

(4E)-2-[(E)-2-(4-chlorophenyl)ethenyl]-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C16H10ClNO3/c17-12-6-3-11(4-7-12)5-8-15-18-14(16(19)21-15)10-13-2-1-9-20-13/h1-10H/b8-5+,14-10+

InChI Key

PVZQZNZPIBPPTG-HNTZWPLZSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)OC(=N2)/C=C/C3=CC=C(C=C3)Cl

SMILES

C1=COC(=C1)C=C2C(=O)OC(=N2)C=CC3=CC=C(C=C3)Cl

Canonical SMILES

C1=COC(=C1)C=C2C(=O)OC(=N2)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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